2,3,5-Trifluoro-4-methoxybenzamide

Vue d'ensemble

Description

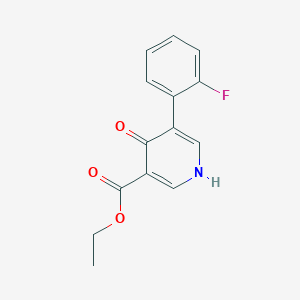

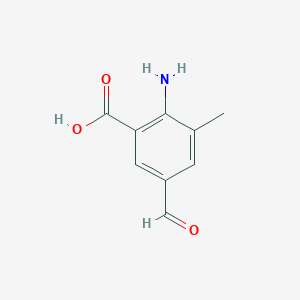

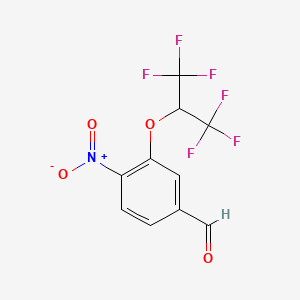

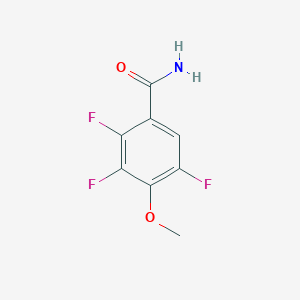

2,3,5-Trifluoro-4-methoxybenzamide is a chemical compound with the CAS Number: 1804141-21-6 . It has a molecular weight of 205.14 and its IUPAC name is this compound . It is a solid at ambient temperature .

Molecular Structure Analysis

The molecular formula of this compound is C8H6F3NO2 . The InChI Code is 1S/C8H6F3NO2/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H2,12,13) .Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Its molecular weight is 205.14 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Applications De Recherche Scientifique

Molecular Structure and Intermolecular Interactions

- Research on N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, revealed insights into its molecular structure and the impact of intermolecular interactions on its geometry. This study employed X-ray diffraction and DFT calculations to analyze bond lengths, angles, and dihedral angles, providing valuable information for understanding the structural properties of similar compounds like 2,3,5-Trifluoro-4-methoxybenzamide (Karabulut et al., 2014).

Antibacterial Properties

- Investigations into the antibacterial potential of 3-Methoxybenzamide derivatives, which are structurally related to this compound, identified potent antistaphylococcal compounds with improved pharmaceutical properties. This finding highlights the possibility of using structurally similar compounds in antibacterial applications (Haydon et al., 2010).

Chemical Synthesis and Catalysis

- Studies have shown that derivatives of 3-Methoxybenzamide are involved in various chemical synthesis processes, such as Rhodium(III)-catalyzed chemodivergent annulations, demonstrating their utility in complex chemical reactions (Xu et al., 2018).

Pharmaceutical and Medicinal Chemistry

- Research on 3-Methoxybenzamide derivatives as novel antibacterial agents targeting the bacterial cell division protein FtsZ suggests that modifications of these compounds can lead to increased antibacterial activity. This implies potential pharmaceutical applications for similar compounds like this compound (Bi et al., 2018).

Biochemical Applications

- Certain derivatives of 3-Methoxybenzamide have been shown to inhibit poly(ADP-ribose) synthetase, an enzyme involved in DNA repair, suggesting potential applications in the study of cellular mechanisms and drug development (Purnell & Whish, 1980).

Material Science

- The study of methoxy-substituted phenylthienyl benzamidines, related to this compound, in the context of corrosion inhibition for carbon steel in acidic mediums, shows potential applications in materials science and engineering (Fouda et al., 2020).

Safety and Hazards

The safety information available indicates that 2,3,5-Trifluoro-4-methoxybenzamide may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary target of 2,3,5-Trifluoro-4-methoxybenzamide is Galectin-3 . Galectin-3 is a protein that plays a significant role in many biological processes, including cell-cell adhesion, cell-matrix interactions, macrophage activation, angiogenesis, and apoptosis .

Mode of Action

It is known to interact with its target, galectin-3 . The interaction between the compound and Galectin-3 may influence various cellular processes, potentially leading to changes in cell behavior .

Biochemical Pathways

Given its interaction with Galectin-3, it may influence pathways related to cell adhesion, angiogenesis, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given its interaction with Galectin-3, it may influence cell behavior, potentially affecting processes such as cell adhesion, angiogenesis, and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature .

Propriétés

IUPAC Name |

2,3,5-trifluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7-4(9)2-3(8(12)13)5(10)6(7)11/h2H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURQSLMVFCTKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1F)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.